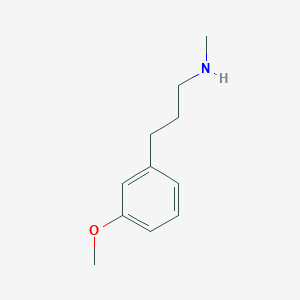![molecular formula C24H16F2N4O4 B175263 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one CAS No. 1349264-72-7](/img/structure/B175263.png)
2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one is a compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and pathways involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one in lab experiments is its potent anti-cancer activity against several types of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is its relatively high cost and low solubility in water.
Future Directions
Several future directions can be explored for 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one. One of the future directions is to explore the potential of this compound in treating other neurodegenerative diseases such as Huntington's disease. Another future direction is to investigate the potential of this compound in combination with other anti-cancer drugs to enhance its anti-cancer activity. Additionally, further studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
Several methods have been used for the synthesis of 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one. One of the commonly used methods is the reaction of 2,4-difluoroaniline, 5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-pyrazole-3-carboxylic acid, and 2-chloro-6-fluoropyridine-3-carbaldehyde in the presence of a base. This method yields the desired compound in good yield and purity.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one has been studied for its potential in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
1349264-72-7 |
|---|---|
Molecular Formula |
C24H16F2N4O4 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-5-[2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrido[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C24H16F2N4O4/c1-13-27-28-24(33-13)14-3-6-20(32-2)16(11-14)23-18-5-8-22(29-30(18)10-9-19(23)31)34-21-7-4-15(25)12-17(21)26/h3-12H,1-2H3 |
InChI Key |
ZJSKOMQNYBBXFV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)C3=C4C=CC(=NN4C=CC3=O)OC5=C(C=C(C=C5)F)F |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)C3=C4C=CC(=NN4C=CC3=O)OC5=C(C=C(C=C5)F)F |
synonyms |
6H-Pyrido[1,2-b]pyridazin-6-one, 2-(2,4-difluorophenoxy)-5-[2-Methoxy-5-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



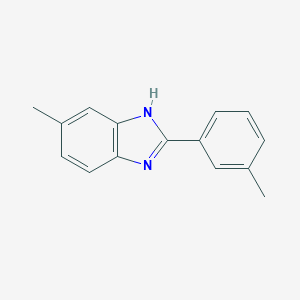
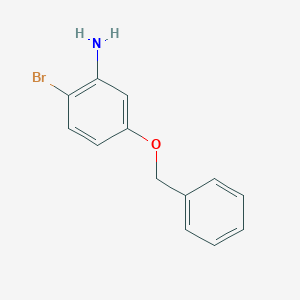
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)


![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)
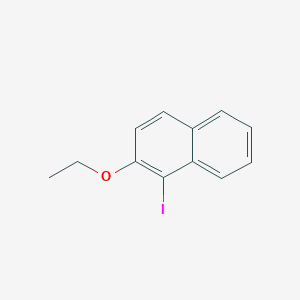

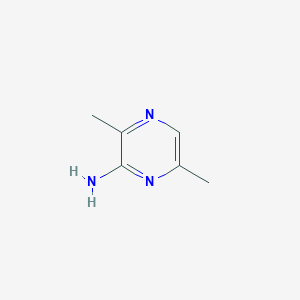
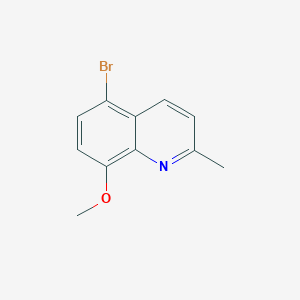
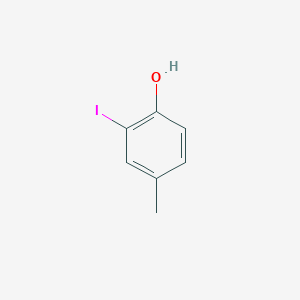

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)
